2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

MRP1 multidrug resistance transporter inhibition

2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile (CAS 65749-84-0, MW 174.16 g/mol, C8H6N4O) is a minimally substituted pyrrolo[3,2-d]pyrimidine scaffold. Its structure consists of a fused bicyclic core with a 2-methyl group, a 4-oxo moiety, and a 7-carbonitrile substituent.

Molecular Formula C8H6N4O
Molecular Weight 174.16 g/mol
Cat. No. B11913304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
Molecular FormulaC8H6N4O
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=O)N1)NC=C2C#N
InChIInChI=1S/C8H6N4O/c1-4-11-6-5(2-9)3-10-7(6)8(13)12-4/h3,10H,1H3,(H,11,12,13)
InChIKeyJAZHVOJGVHATMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile Procurement Guide: Core Properties and Scaffold Context


2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile (CAS 65749-84-0, MW 174.16 g/mol, C8H6N4O) is a minimally substituted pyrrolo[3,2-d]pyrimidine scaffold. Its structure consists of a fused bicyclic core with a 2-methyl group, a 4-oxo moiety, and a 7-carbonitrile substituent [1]. This compound serves primarily as a key synthetic intermediate for generating diverse 4-substituted derivatives, as its 4-oxo group can be converted to chloro, amino, or sulfhydryl groups for further elaboration [2]. Commercially, it is available at ≥98% purity from research chemical suppliers . The carbonitrile at position 7 functions as a versatile handle for further derivatization, including conversion to the corresponding amide or carboxylic acid [3].

Why Generic Substitution of 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile Fails: Structural versus Biological Differentiation


Within the pyrrolo[3,2-d]pyrimidine class, biological activity is exquisitely dependent on the nature and pattern of substitution. The target compound, with its minimal 2-methyl, 4-oxo, and 7-carbonitrile substitution, represents a stripped-down scaffold. In contrast, potent MRP1 inhibitors in this class require large hydrophobic substituents at position 4 (e.g., piperazine-phenylalkyl groups) and specific aliphatic-aromatic variations at positions 5 and 6 [1]. The target compound lacks these pharmacophoric elements entirely, resulting in a dramatic difference in transporter inhibition potency—from potent nanomolar inhibition to weak micromolar activity. Substituting a structurally similar but biologically unoptimized pyrrolo[3,2-d]pyrimidine for the target compound in an SAR campaign or biological assay would yield fundamentally misleading results. Furthermore, the target compound's primary documented value is as an intermediate, where its 4-oxo and 7-carbonitrile groups are used for chemical derivatization—a function that cannot be fulfilled by analogs with different substitution patterns [2].

Quantitative Differentiation Guide for 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile: Comparator-Based Evidence


MRP1 Inhibitory Potency: Target Compound vs. Optimized Pyrrolo[3,2-d]pyrimidine Comparator

The target compound exhibits exceptionally weak MRP1 inhibitory activity, with an IC50 of 28,000 nM (28 µM) in a calcein AM accumulation assay using MDCK cells expressing MRP1 [1]. In stark contrast, the optimized pyrrolo[3,2-d]pyrimidine derivative Compound 30 (a piperazine-substituted analog) from the same scaffold class achieves an IC50 of 247 nM against MRP1 in the H69AR small cell lung cancer cell line [2]. This represents an approximately 113-fold difference in potency, demonstrating that the target compound's minimal substitution pattern is fundamentally insufficient for MRP1 inhibition.

MRP1 multidrug resistance transporter inhibition

MRP1 Inhibition Potency: Comparison Against the Reference Standard MK-571

When benchmarked against MK-571, the widely accepted reference MRP1 inhibitor, the target compound's deficiency is even more pronounced. MK-571 inhibits MRP1-mediated transport of [3H]DNP-SG with an IC50 of 1.1 µM (1,100 nM) using inside-out vesicles prepared from human erythrocytes [1]. The target compound's MRP1 IC50 of 28,000 nM (28 µM) is 25.5-fold weaker than that of MK-571 [2]. However, MK-571 is a promiscuous inhibitor affecting both MRP1 and MRP4, whereas the class of pyrrolo[3,2-d]pyrimidines typically demonstrates low affinity toward P-glycoprotein (P-gp) [3], suggesting that the target compound may offer a cleaner selectivity profile despite its weak potency.

MRP1 MK-571 transporter pharmacology

Scaffold-Dependent Transporter Selectivity: MRP1 vs. P-gp Profile

A critical differentiation point for the pyrrolo[3,2-d]pyrimidine scaffold, including the target compound, is its inherent selectivity profile across ABC transporters. The Schmitt et al. (2016) study demonstrated that all investigated pyrrolo[3,2-d]pyrimidines had low affinity toward P-glycoprotein (P-gp, ABCB1) [1]. In contrast, MK-571, a commonly used MRP1 inhibitor, inhibits both MRP1 (IC50 1.1 µM) and MRP4 (IC50 0.41 µM), and also affects cysteinyl leukotriene receptors [2]. While direct selectivity data for the target compound are not available, its structural simplicity and lack of large hydrophobic substituents suggest it would maintain the class-level P-gp selectivity. This makes the target compound a potentially cleaner, albeit much weaker, pharmacological tool for studying MRP1-mediated transport without P-gp confounding, relative to MK-571.

transporter selectivity P-glycoprotein MRP1

Synthetic Intermediate Utility: 7-Carbonitrile as a Versatile Derivatization Handle

The target compound's primary documented use is as a synthetic intermediate for generating diverse 4-substituted pyrrolo[3,2-d]pyrimidine derivatives. Britikova et al. (1977) reported that nitrile I (the target compound) was converted to the corresponding amide via hydrolysis and used as a precursor for preparing 4-amino (Va-e, VIa-d) and 4-sulfhydryl (Vf, VIe) derivatives [1]. This contrasts with the structurally related 7-unsubstituted pyrrolo[3,2-d]pyrimidine (Compound II), which lacks the carbonitrile handle and thus cannot undergo the same derivatization chemistry at the 7-position. The 7-carbonitrile group also enables further transformations such as tetrazole formation via [3+2] cycloaddition, a reaction not accessible to 7-unsubstituted or 7-carboxylic acid analogs [2]. Compared to the 7-carboxylic acid analog (CAS 779326-74-8), the nitrile offers orthogonal reactivity under neutral conditions, avoiding the need for acid/base-sensitive protection strategies .

synthetic intermediate derivatization pyrrolopyrimidine

Purity Threshold for Reliable Intermediate Use: ≥98% vs. Lower-Grade Alternatives

Commercial suppliers list the target compound at ≥98% purity (NLT 98%) . This purity benchmark is critical for its use as a synthetic intermediate, as lower-purity material (e.g., <95%) would introduce unidentified impurities that could propagate through multi-step syntheses, leading to complex purification challenges and compromised biological data. While direct purity comparison data against all alternative sources are not systematically available, this ≥98% specification aligns with industry standards for research-grade intermediates and is consistent with the compound's documented use in the preparation of pharmacologically evaluated derivatives [1]. Researchers should verify the purity specification during procurement, particularly when the compound is intended for sensitive catalytic reactions or when the downstream product will undergo biological testing.

chemical purity intermediate quality reproducibility

Optimal Application Scenarios for 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile


Medicinal Chemistry SAR Library Construction via 4-Position Derivatization

The target compound is ideally suited as a core intermediate for generating libraries of 4-substituted pyrrolo[3,2-d]pyrimidines. The 4-oxo group can be activated (e.g., converted to 4-chloro) and subsequently displaced with amines or thiols to produce diverse 4-amino and 4-sulfhydryl derivatives, as demonstrated by Britikova et al. [1]. The 7-carbonitrile remains intact during these transformations, providing a secondary functional handle for late-stage diversification. This application is supported by the compound's established synthetic route from 2,6-dimethyl-5-amino-4-oxo-3,4-dihydropyrimidine via the Vilsmeier reaction, which produces the 7-formyl intermediate that is converted to the nitrile [2].

MRP1 Transporter Selectivity Profiling: Negative Control or Scaffold Reference

Given its very weak MRP1 inhibitory activity (IC50 = 28,000 nM [1]) and the class-level evidence for low P-gp affinity [2], the target compound can serve as a low-potency scaffold reference in MRP1 transporter selectivity panels. When establishing concentration-response curves for novel MRP1 inhibitors, this compound provides a baseline representing the minimal scaffold without pharmacophoric optimization, enabling researchers to quantify the potency gains achieved through specific substitution patterns. Its predicted selectivity over P-gp (in contrast to MK-571, which inhibits both MRP1 and MRP4 [3]) makes it useful for deconvoluting transporter-specific effects in orthogonal assay designs.

Synthetic Methodology Development: Nitrile Transformations on Heterocyclic Scaffolds

The 7-carbonitrile group of the target compound offers a defined substrate for developing and optimizing synthetic methodologies involving heterocyclic nitriles. Documented transformations include hydrolysis to the amide [1], which can be further converted to the carboxylic acid, as well as potential [3+2] cycloadditions to form tetrazoles. The compound's modest molecular weight (174.16 g/mol) and favorable solubility profile in common organic solvents facilitate reaction monitoring and product isolation, making it an excellent model substrate for reaction development and undergraduate/graduate teaching laboratories.

Pharmacophore Model Validation: Defining the Minimal MRP1 Pharmacophore

The striking 113-fold potency difference between the target compound (MRP1 IC50 = 28,000 nM [1]) and the optimized piperazine-substituted Compound 30 (MRP1 IC50 = 247 nM [2]) provides a quantitative framework for pharmacophore model validation. Computational chemists can use the target compound as the 'inactive anchor' in ligand-based pharmacophore models to define the spatial and electronic features that are absent in the minimal scaffold but present in potent inhibitors. This negative control data point strengthens the statistical robustness of QSAR and pharmacophore models used to guide further medicinal chemistry optimization.

Quote Request

Request a Quote for 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.